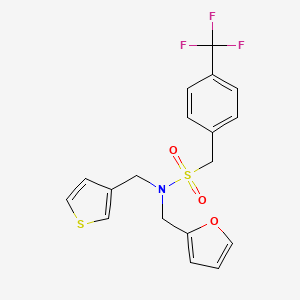![molecular formula C13H14N2S B2875243 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline CAS No. 926210-81-3](/img/structure/B2875243.png)
2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electroluminescence and Photophysics
Research has explored various compounds for their electroluminescence and photophysics properties, including those related to 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline derivatives. For instance, studies on highly luminescent tetradentate bis-cyclometalated platinum complexes, involving analogous compounds, have demonstrated significant potential in the design and application of organic light-emitting diodes (OLEDs). These complexes exhibit a wide range of emission from blue to red, with high quantum yields, making them valuable for electroluminescent devices. The synthesis, structural analysis, and the photophysical properties of these complexes have been extensively characterized, highlighting their application in OLEDs with excellent performance metrics (Vezzu et al., 2010).
Conductive Metallopolymers
Another area of application is the development of conductive metallopolymers. Research on π-extended and six-coordinate iron(II) complexes has led to the electrochemical synthesis of a conducting iron(II) metallopolymer. This innovative approach combines the properties of bidentate π-extended derivatives of ligands with iron to create novel materials with potential applications in electronics and as electrochromic devices. The synthesis, magnetic properties, and structural characterization of these complexes provide a foundation for exploring their use in new technological applications (Djukic et al., 2011).
Advanced Organic Synthesis
The use of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline derivatives in advanced organic synthesis, particularly as directing groups for C-H bond amination, has been documented. These studies demonstrate the compound's utility in facilitating efficient amination reactions, offering a pathway to synthesize quinazolinone derivatives and other complex organic molecules. The role of these derivatives as directing groups highlights their importance in medicinal chemistry and the synthesis of pharmaceuticals (Zhao et al., 2017).
Metal Complexes and Catalysis
Research into metal complexes involving 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline derivatives has shown their significant potential in catalysis. These studies provide insights into the synthesis, structure, and catalytic properties of metal complexes, which are crucial for applications in organic transformations, environmental chemistry, and industrial processes. The exploration of these complexes underscores the versatility of 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline derivatives in catalytic applications, offering new opportunities for chemical synthesis and materials science (Wang et al., 2007).
Propriétés
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c14-11-3-1-2-4-12(11)15-7-5-13-10(9-15)6-8-16-13/h1-4,6,8H,5,7,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIAVZZPRHDEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~6~-(3-methoxypropyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2875167.png)
![N1-(2-chlorobenzyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2875169.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N,N-bis(2-methoxyethyl)-2-oxoacetamide](/img/structure/B2875171.png)

![5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2875174.png)
![tert-Butyl 3-oxohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B2875175.png)

![Methyl 4-[({[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2875178.png)

